![molecular formula C50H46BrN3O4 B8013866 Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester (RPAC)](/img/structure/B8013866.png)
Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester (RPAC)
Vue d'ensemble
Description
Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester (RPAC) is a fluorescent compound used as an iron-insensitive control for the structurally similar mitochondrial fluorescent iron indicator RPA . It consists of the same fluorophore and linker as RPA but lacks iron-chelating capacity . RPAC shows selective mitochondrial accumulation .
Molecular Structure Analysis
The molecular formula of RPAC is C50H46N3O4Br . It has an absorption maximum at 567 nm and an emission maximum at 602 nm . The compound appears as a purple solid .
Chemical Reactions Analysis
RPAC is used in the same manner as RPA . Stock solutions of RPAC can be prepared in DMSO, and aliquots should be kept at -20°C . When stored properly at -20°C, the frozen aliquots are stable and can be used for at least 2-3 months .
Physical And Chemical Properties Analysis
RPAC has a molecular weight of 832 g/mol . It has an absorption maximum at 567 nm and an emission maximum at 602 nm . RPAC is a purple solid and is stable at 4°C when stored dry and protected from light .
Applications De Recherche Scientifique
Detection of Mitochondrial Chelatable Iron in Cells : RPAC has been used as a fluorescent indicator for selectively determining mitochondrial chelatable iron in viable cells. It has been found useful for quantifying mitochondrial chelatable iron concentrations in different cell types, contributing to our understanding of cellular iron metabolism and related pathologies (Petrat et al., 2002).
Study of Friedreich's Ataxia : In research on Friedreich's Ataxia, a genetic disease, RPAC was used to measure mitochondrial chelatable iron levels in patient cell lines. This study provided insights into the role of mitochondrial iron in the disease and challenged the concept of using mitochondrion-specific iron chelators and antioxidants as treatment (Sturm et al., 2005).
Assessment of Chelatable Mitochondrial Iron : Furthering its use in studying mitochondrial iron, RPAC and other indicators have been developed to understand chelatable iron within mitochondria. These studies help characterize the strength with which iron ions are bound intracellularly and intramitochondrially (Rauen et al., 2007).
Two-Photon Spectroscopy in Protein Research : RPAC derivatives, like Rhodamine B, have been utilized in two-photon spectroscopy for protein imaging and studying protein denaturation pathways. This application is significant in biochemistry and molecular biology (Das et al., 2018).
Fluorogenic Substrates for Serine Proteinases : RPAC derivatives have been synthesized and characterized as substrates for serine proteinases. These substrates have been useful in understanding enzyme kinetics and specificity, contributing significantly to enzymology research (Leytus et al., 1983).
Mécanisme D'action
Propriétés
IUPAC Name |
[6-(diethylamino)-9-[2-[[4-(phenanthren-9-ylcarbamoyl)phenyl]methoxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H45N3O4.BrH/c1-5-52(6-2)36-25-27-43-46(30-36)57-47-31-37(53(7-3)8-4)26-28-44(47)48(43)41-19-13-14-20-42(41)50(55)56-32-33-21-23-34(24-22-33)49(54)51-45-29-35-15-9-10-16-38(35)39-17-11-12-18-40(39)45;/h9-31H,5-8,32H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNOMKPJGBKVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC5=CC=C(C=C5)C(=O)NC6=CC7=CC=CC=C7C8=CC=CC=C86.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H46BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester (RPAC) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B8013792.png)
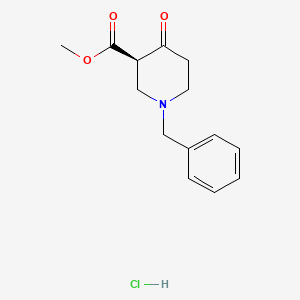
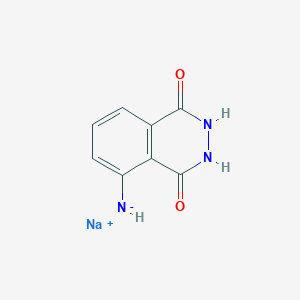
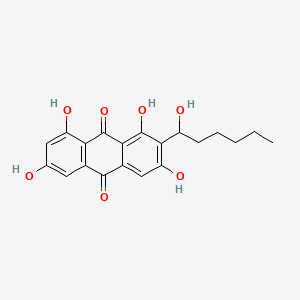
![L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(phenylmethoxy)-](/img/structure/B8013816.png)
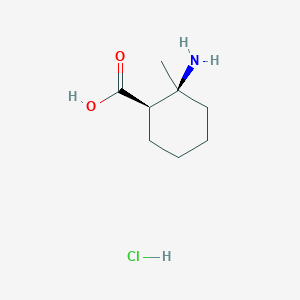
![benzyl N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate](/img/structure/B8013839.png)
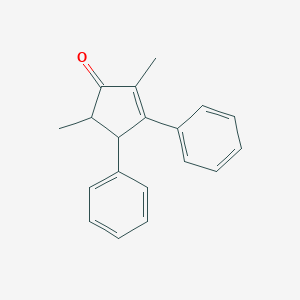
![(1R,2S,5R,6R)-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B8013847.png)
![(1S,2S,5R,6S)-3-azatricyclo[4.2.1.0^{2,5}]non-7-en-4-one](/img/structure/B8013851.png)
![(1'R,2R,5'S)-6',6'-dimethylspiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-4-one](/img/structure/B8013852.png)

![3-Ethoxy-4-[2-carboxy-2-(4-hydroxyphenyl)ethyl amino]-3-cyclobutene-1,2-dione (rac)](/img/structure/B8013867.png)
![3-Ethoxy-4-[2-carboxy-2-(4-borono-phenyl)ethylamino]-3-cyclobutene-1,2-dione (rac)](/img/structure/B8013871.png)